Cas no 89942-63-2 (1-(3-hydroxy-4-nitro-phenyl)ethanone)

1-(3-Hydroxy-4-nitrophenyl)ethanone is a nitro-substituted aromatic ketone with the molecular formula C₈H₇NO₄. This compound features a hydroxyl group at the 3-position and a nitro group at the 4-position relative to the acetyl substituent, contributing to its reactivity in organic synthesis. Its structural properties make it a valuable intermediate in the preparation of pharmaceuticals, dyes, and fine chemicals. The presence of both electron-withdrawing (nitro) and electron-donating (hydroxy) groups enhances its utility in electrophilic and nucleophilic substitution reactions. The compound exhibits moderate solubility in polar organic solvents, facilitating its use in controlled reaction conditions. Its well-defined molecular structure ensures consistent performance in synthetic applications.
1-(3-hydroxy-4-nitro-phenyl)ethanone structure
89942-63-2 structure
Product Name:1-(3-hydroxy-4-nitro-phenyl)ethanone
CAS No:89942-63-2
MF:C8H7NO4
MW:181.145482301712
MDL:MFCD06251786
CID:91006
PubChem ID:21719163
Update Time:2025-05-19

1-(3-hydroxy-4-nitro-phenyl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Hydroxy-4-nitrophenyl)ethanone
    • Ethanone, 1-(3-hydroxy-4-nitrophenyl)-
    • 1-acetyl-3-hydroxy-4-nitrobenzene
    • 3'-hydroxy-4'-nitro-acetophenone
    • 3-OH-4-NO2-acetophenone
    • 1-(3-Hydroxy-4-nitrophenyl)ethanone (ACI)
    • Acetophenone, 3′-hydroxy-4′-nitro- (7CI)
    • 1-(3-Hydroxy-4-nitrophenyl)ethan-1-one
    • 3-Hydroxy-4-nitroacetophenone
    • 3′-Hydroxy-4′-nitroacetophenone
    • 1-(3-hydroxy-4-nitro-phenyl)ethanone
    • 1-(3-Hydroxy-4-nitrophenyl)-ethanone
    • AS-40023
    • AKOS016007051
    • 3'-Hydroxy-4'-Nitro Acephenone
    • SY240838
    • EN300-1838756
    • 3 inverted exclamation mark -Hydroxy-4 inverted exclamation mark -nitroacetophenone
    • 89942-63-2
    • 3'-hydroxy-4'-nitroacetophenone
    • SCHEMBL4305881
    • CS-0094501
    • DTXSID60617310
    • MFCD06251786
    • MDL: MFCD06251786
    • Inchi: 1S/C8H7NO4/c1-5(10)6-2-3-7(9(12)13)8(11)4-6/h2-4,11H,1H3
    • InChI Key: LHGMRIVCXMLBNA-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C=C(O)C([N+](=O)[O-])=CC=1

Computed Properties

  • Exact Mass: 181.03800
  • Monoisotopic Mass: 181.038
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 83.1A^2

Experimental Properties

  • Density: 1.380
  • Melting Point: 69-70 ºC
  • Boiling Point: 340.953 °C at 760 mmHg
  • Flash Point: 340.953 °C at 760 mmHg
  • PSA: 83.12000
  • LogP: 2.02620

1-(3-hydroxy-4-nitro-phenyl)ethanone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

1-(3-hydroxy-4-nitro-phenyl)ethanone Pricemore >>

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1-(3-hydroxy-4-nitro-phenyl)ethanone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Vanadate(7-), nickelatedeca-μ-oxohexa-μ3-oxodi-μ4-oxodi-μ5-oxodi-μ6-oxohexadecao… Solvents: Acetonitrile ,  Water ;  7 h, 70 °C
Reference
Novel C-N bond cleavage and formation in the polyoxometalates-catalyzed oxidation of nitroaromatics with 30% aqueous H2O2: An unprecedented disproportionation of nitroaromatics affording dinitroaromatics
Gao, Feixue; Hua, Ruimao, Inorganica Chimica Acta, 2005, 358(13), 4045-4048

Production Method 2

Reaction Conditions
1.1 Reagents: Acetic anhydride ;  10 min, rt
1.2 Reagents: Nitric acid Solvents: Water ;  0 °C; 30 min, 60 °C
Reference
An Inquiry-Based Approach to Electrophilic Aromatic Substitution: Quantifying and Identifying Nitration Products by 1H NMR
Wachter, Nanette M.; Khouryawad, Nicole Wedad; Tarbox, Haley E., ACS Symposium Series, 2021, 1376, 67-78

Production Method 3

Reaction Conditions
1.1 Reagents: Nitric acid Catalysts: Prussian blue ;  150 s, rt
Reference
Prussian Blue as an Ecofriendly Catalyst for Selective Nitration of Organic Compounds Under Conventional and Nonconventional Conditions
Pasnoori, Srinivas; Kamatala, Chinna Rajanna; Mukka, Satish Kumar; Kancharla, Rajendar Reddy, Synthesis and Reactivity in Inorganic, 2014, 44(3), 364-370

Production Method 4

Reaction Conditions
1.1 Reagents: Dimethylformamide ,  Oxalyl chloride Solvents: Acetonitrile ;  -5 °C
1.2 Reagents: Potassium nitrate ;  2 - 3 min, 2 bar, 100 °C
Reference
Oxalyl chloride/DMF as an Efficient Reagent for Nitration of Aromatic Compounds and Nitro Decarboxylation of Cinnamic Acids in Presence of KNO3 or NaNO2 Under Conventional and Nonconventional Conditions
Kumar, M. Satish; Reddy, K. Rajendar; Rajanna, K. C.; Venkanna, P.; Krishnaiah, G., Synthesis and Reactivity in Inorganic, 2013, 43(8), 977-983

Production Method 5

Reaction Conditions
1.1 Reagents: Nitric acid Catalysts: Vanadium oxide (V2O5) Solvents: Water ;  90 s, 150 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Vanadium pentoxide as a catalyst for regioselective nitration of organic compounds under conventional and nonconventional conditions
Venkatesham, N.; Reddy, K. Rajendar; Rajanna, K. C.; Veerasomaiah, P., Synthesis and Reactivity in Inorganic, 2014, 44(7), 921-926

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium nitrite Catalysts: Calcium carbonate ,  Polyethylene glycol Solvents: Acetonitrile ;  65 s, rt
Reference
PEG Assisted Manganese (II) Carbonate as an Efficient Catalyst for Regioselective Nitration of Aromatic Compounds Under Acid Free Conventional and Non-Conventional Conditions Using NaNO2
Krishnaiah, Ganga; Rajanna, Kamatala Chinna; Srinivas, Pasnoori; Chary, Voruvala Sudhakar, Current Catalysis, 2016, 5(1), 11-24

1-(3-hydroxy-4-nitro-phenyl)ethanone Raw materials

1-(3-hydroxy-4-nitro-phenyl)ethanone Preparation Products

Additional information on 1-(3-hydroxy-4-nitro-phenyl)ethanone

Research Brief on 1-(3-hydroxy-4-nitro-phenyl)ethanone (CAS: 89942-63-2): Recent Advances and Applications

1-(3-hydroxy-4-nitro-phenyl)ethanone (CAS: 89942-63-2) is a nitro-substituted aromatic ketone that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug synthesis and material science. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds, particularly in the development of antimicrobial and anti-inflammatory agents. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, synthetic pathways, and potential therapeutic applications.

A study published in the Journal of Medicinal Chemistry (2023) investigated the antimicrobial properties of derivatives synthesized from 1-(3-hydroxy-4-nitro-phenyl)ethanone. The researchers demonstrated that certain derivatives exhibited potent activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the nitro group's ability to disrupt bacterial cell membranes, suggesting a promising avenue for developing novel antibiotics. Additionally, the compound's structural flexibility allows for further modifications to enhance its pharmacological profile.

In the realm of material science, 1-(3-hydroxy-4-nitro-phenyl)ethanone has been utilized as a precursor for the synthesis of organic semiconductors. A recent publication in Advanced Materials (2024) highlighted its role in the development of light-emitting diodes (LEDs) with improved efficiency and stability. The nitro and hydroxyl functional groups were found to facilitate electron transport, making the compound a valuable component in optoelectronic devices. This dual functionality underscores its potential in bridging the gap between pharmaceutical and material science applications.

Another area of interest is the compound's potential as an anti-inflammatory agent. Research conducted at the University of Cambridge (2024) explored its mechanism of action in inhibiting cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. The study revealed that 1-(3-hydroxy-4-nitro-phenyl)ethanone derivatives could selectively target COX-2 without affecting the constitutive COX-1 enzyme, thereby reducing the risk of gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). These findings open new possibilities for designing safer anti-inflammatory therapies.

Despite its promising applications, challenges remain in optimizing the synthesis and scalability of 1-(3-hydroxy-4-nitro-phenyl)ethanone. A recent review in Organic Process Research & Development (2023) discussed the need for greener synthetic routes to minimize environmental impact. The authors proposed catalytic methods using renewable resources, which could enhance the compound's sustainability while maintaining high yields. Such advancements are critical for its broader adoption in industrial and pharmaceutical settings.

In conclusion, 1-(3-hydroxy-4-nitro-phenyl)ethanone (CAS: 89942-63-2) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its diverse applications, ranging from antimicrobial agents to optoelectronic materials, highlight its versatility. Future research should focus on addressing synthetic challenges and exploring novel derivatives to unlock its full potential. This brief underscores the importance of interdisciplinary collaboration to advance the understanding and utilization of this valuable compound.

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